Polyglycerin-6
Overview
Description
Polyglycerin-6 is a polymer composed of six glycerin molecules linked together. It is widely used in various industries, particularly in cosmetics, due to its excellent moisturizing properties. This compound is known for its ability to enhance skin hydration and elasticity, making it a popular ingredient in skincare products such as moisturizers, body lotions, and serums .
Mechanism of Action
Target of Action
Hexaglycerol, also known as Polyglycerin-6, is primarily used as a surfactant in the formation of oil-in-water emulsions . Its primary targets are the oil and water molecules in these emulsions. It interacts with these molecules to reduce surface tension and improve emulsion stability .
Mode of Action
Hexaglycerol interacts with its targets through hydrophobic interactions and hydrogen bonds . It forms a complex with sodium caseinate (NaCas), a stabilizer of oil-in-water emulsions . This complexation increases the surface hydrophobicity and decreases surface tension compared to NaCas alone, enhancing the emulsion’s stability .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation and stabilization of oil-in-water emulsions . These emulsions are often used to encapsulate bioactive compounds, improving their dispersion, stability, and bioavailability .
Pharmacokinetics
Its role as a surfactant suggests that it may influence the bioavailability of encapsulated compounds by improving their dispersion and stability in oil-in-water emulsions .
Result of Action
The primary result of Hexaglycerol’s action is the formation of stable oil-in-water emulsions . These emulsions can encapsulate bioactive compounds, protecting them from degradation and enhancing their bioavailability . This makes Hexaglycerol a valuable tool in the formulation of functional foods and beverages .
Action Environment
The action of Hexaglycerol is influenced by environmental conditions such as pH and ionic strength . Its complex with NaCas has been shown to stabilize oil-in-water emulsions across a wide range of these conditions . Furthermore, the encapsulation of bioactive compounds in these emulsions can dramatically reduce their degradation during storage at 4℃ .
Biochemical Analysis
Biochemical Properties
Hexaglycerol interacts with various enzymes, proteins, and other biomolecules. For instance, it forms a stable complex with sodium caseinate (NaCas) in oil-in-water emulsions . The hydrophobic interaction and hydrogen bond provide driving forces to the formation of this stable complex .
Cellular Effects
Hexaglycerol has significant effects on various types of cells and cellular processes. It influences cell function by interacting with sodium caseinate to form a stable complex, which increases the surface hydrophobicity and decreases surface tension compared with NaCas alone . This complex has good stabilization on rice bran oil-in-water emulsions, indicating its potential role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of Hexaglycerol involves the formation of a stable complex with sodium caseinate through hydrophobic interaction and hydrogen bonding . This interaction increases the surface hydrophobicity and decreases surface tension, strengthening the emulsion activity index (EAI) and emulsion stability index (ESI) .
Temporal Effects in Laboratory Settings
The effects of Hexaglycerol change over time in laboratory settings. For instance, the complex of Hexaglycerol and sodium caseinate shows good stabilization on rice bran oil-in-water emulsions in a wide pH and ionic strength . This complex also reduces the degradation of curcumin encapsulation in oil-in-water emulsions during storage at 4℃ .
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyglycerin-6 is typically synthesized through the polymerization of glycerin. This process involves the use of alkaline-based catalysts, which facilitate the polymerization reaction. The reaction is usually carried out at elevated temperatures, around 220°C, for an extended period, such as 24 hours . Magnesium iron hydrotalcites are commonly used as catalysts in this process, achieving high selectivity and conversion rates .
Industrial Production Methods: In industrial settings, the production of this compound involves similar polymerization techniques but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced catalytic systems helps in achieving efficient production while maintaining the desired properties of this compound .
Chemical Reactions Analysis
Types of Reactions: Polyglycerin-6 can undergo various chemical reactions, including functionalization with different groups such as carboxyl, amine, and vinyl groups. These reactions enable the creation of derivatives with tailored properties for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various functionalized derivatives of this compound, which can be used in different applications depending on the introduced functional groups.
Scientific Research Applications
Polyglycerin-6 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry:
- Used as a building block for the synthesis of complex polymers and materials.
- Acts as a stabilizer and emulsifier in various chemical formulations.
Biology:
- Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
- Used in the formulation of drug delivery systems due to its excellent biocompatibility and water solubility.
Medicine:
- Utilized in the creation of hydrogels for wound healing applications.
- Acts as a carrier for therapeutic agents in targeted drug delivery systems.
Industry:
- Widely used in the cosmetics industry as a moisturizing agent.
- Employed in the food industry as an emulsifier and stabilizer.
Comparison with Similar Compounds
Polyglycerin-3: Composed of three glycerin molecules, it is used in similar applications but may not provide the same level of hydration as Polyglycerin-6.
This compound stands out due to its optimal balance of properties, making it a versatile and valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZRWTUPSQZOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009952 | |
Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36675-34-0, 87454-80-6 | |
Record name | Hexaglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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